molecular formula C20H22FN3O3S2 B11252415 N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}thiophene-2-sulfonamide

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}thiophene-2-sulfonamide

Cat. No.: B11252415
M. Wt: 435.5 g/mol
InChI Key: KWIBZBUGWWXRPG-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}thiophene-2-sulfonamide is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and thiophene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Attachment of the Furan Group: The next step is the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide, resulting in the formation of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethane.

    Sulfonamide Formation: Finally, the thiophene-2-sulfonyl chloride is reacted with the intermediate to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogen or hydroxyl groups into the aromatic rings.

Scientific Research Applications

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, especially those aimed at treating psychiatric and neurodegenerative diseases.

    Industrial Applications: Beyond medicine, it may find use in the synthesis of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., serotonin and dopamine receptors). By binding to these receptors, it can modulate their activity, leading to altered neurotransmission and potential therapeutic effects. The compound may also influence intracellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}thiophene-2-sulfonamide is unique due to its combination of fluorophenyl, piperazine, furan, and thiophene sulfonamide groups, which confer distinct chemical and biological properties. Its specific interactions with neurotransmitter receptors and potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C20H22FN3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C20H22FN3O3S2/c21-16-5-7-17(8-6-16)23-9-11-24(12-10-23)18(19-3-1-13-27-19)15-22-29(25,26)20-4-2-14-28-20/h1-8,13-14,18,22H,9-12,15H2

InChI Key

KWIBZBUGWWXRPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4

Origin of Product

United States

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